molecular formula C10H14O2 B188724 2-Methyl-2-phenylpropane-1,3-diol CAS No. 24765-53-5

2-Methyl-2-phenylpropane-1,3-diol

Cat. No. B188724
CAS RN: 24765-53-5
M. Wt: 166.22 g/mol
InChI Key: BHEIMYVOVVBWRL-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropane-1,3-diol is a simple alkyl diol . It has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .


Synthesis Analysis

The synthesis of 2-phenyl-1,3-propanediol has been carried out in accordance with procedures such as those described in U.S. Pat. No. 2,884,444 . The synthesis involves the oxidation of phenyl substituted benzaldehyde oximes to the corresponding phenyl substituted nitro methyl benzenes using peracetic acid and its reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .


Chemical Reactions Analysis

2-Methyl-2-phenylpropane-1,3-diol is a synthetic precursor to tranquilizers meprobamate and carisoprodol . It is also used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction .


Physical And Chemical Properties Analysis

2-Phenyl-1,3-propanediol has a melting point of 53-56 °C (lit.) . It is a colorless glycol . This low molecular weight compound has no significant hazard potential and is widely used in polymer and coating applications .

Scientific Research Applications

  • Synthesis Techniques : Research has demonstrated efficient methods to synthesize related compounds like 2-phenylpropane-1,3-diol, which can serve as a foundation for further chemical modifications and applications in various fields (Zhang, 2009).

  • Chemical Reactions and Mechanisms : Studies have explored the reactions of compounds like 1-phenylpropane-1,2-dione with urea, yielding complex bicyclic and spiro-compounds. These findings provide insights into the reactivity and potential applications of related diols in synthetic chemistry (Butler, Hussain, & Leitch, 1980).

  • Catalysis in Organic Reactions : The use of 2-methylenepropane-1,3-diol in palladium-catalyzed carbonyl allylation demonstrates its potential as a catalyst or reagent in organic synthesis, which is crucial in the pharmaceutical and chemical industries (Masuyama, Kagawa, & Kurusu, 1996).

  • Pharmacological Research : The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for immunosuppressive effects highlight the potential therapeutic applications of these compounds in medicine, particularly in organ transplantation and autoimmune diseases (Kiuchi et al., 2000).

  • Enzymatic Synthesis : Enzymatic methods have been developed to create stereoisomers of 1-phenylpropane-1,2-diol, showcasing the potential of biocatalysis in producing specific isomers of chemical compounds, which is important in the development of drugs and other chiral substances (Kihumbu, Stillger, Hummel, & Liese, 2002).

  • Cytotoxicity Studies : Research on novel alcohols based on a benzo[c]phenanthrene moiety, including derivatives of phenylpropane-1,3-diol, has shown cytotoxic effects against human carcinoma cell lines, suggesting potential applications in cancer research and treatment (Guédouar, Hassine, & Aloui, 2018).

Safety And Hazards

2-Methyl-2-phenylpropane-1,3-diol may cause skin irritation, eye irritation, and may be harmful if inhaled or swallowed . It is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

2-Methyl-1,3-propanediol is widely used in a variety of applications, including personal care, coatings, agricultural, cleaners, UPR, and PET . Its unique molecular structure inhibits the crystallization of MPDiol Glycol allowing it to remain liquid even in cold temperatures , which suggests potential for further applications in various industries.

properties

IUPAC Name

2-methyl-2-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIMYVOVVBWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179482
Record name 2-Methyl-2-phenylpropane-1,3-diol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpropane-1,3-diol

CAS RN

24765-53-5
Record name 2-Methyl-2-phenyl-1,3-propanediol
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Record name 2-Methyl-2-phenylpropane-1,3-diol
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Record name 2-Methyl-2-phenylpropane-1,3-diol
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Record name 2-methyl-2-phenylpropane-1,3-diol
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Synthesis routes and methods I

Procedure details

Diethyl diphenylmalonate (10 g, 42.4 mmol) and iodomethane (6.6 g, 46.6 mmol) was mixed in anhydrous THF (200 ml) at room temperature before NaH powder was added in several portions. The reaction finished instantly with release of heat. After cooled down to room temperature, aqueous NaHCO3 solution was added to quench the reaction. The mixture was extracted with ethyl acetate, washed with water, brine, dried with Na2SO4 and concentrated. A clean NMR spectrum of the crude product identified it as the desired product. 1H NMR (500 MHz, CDCl3) δ ppm 1.26 (t, J=7.17 Hz, 6 H) 4.24 (m, 3 H) 7.34 (m, 5 H). The crude product was then dissolved in anhydrous THF (200 ml) and cooled to −20° C. Lithium aluminun hydride (42.4 mmol) was added via dropping funnel within 10 minutes. The reaction mixture was warmed up naturally to room temperature and quenched with ethyl acetate and water. The orgamic layer was washed with brine and dried with Na2SO4 before being concentated in-vacuo. The crude product was purified by silica flash chromatography using 50% ethyl acetate in hexanes to yield 4.35 grams (62% in two steps) of the desired product. 1H NMR (500 MHz, CDCl3) δ: 3.85 (m, 3 H) 3.98 (d, J=10.99 Hz, 2 H) 7.27 (m, 1 H) 7.38 (t, J=7.93 Hz, 2 H) 7.44 (m, 2 H).
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200 mL
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 2
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 3
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 4
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 5
2-Methyl-2-phenylpropane-1,3-diol
Reactant of Route 6
2-Methyl-2-phenylpropane-1,3-diol

Citations

For This Compound
12
Citations
NMM Nibbering, CC Van de Sande… - Organic Mass …, 1974 - Wiley Online Library
Collisional activation spectra of the [C9H11O]+ ion from 2 Page 1 Short communications 1059 Organic Mass Spectrometry, 1974, Vol. 9, pp. to 1061 …
MAT Kerkhoff, NMM Nibbering - Organic Mass Spectrometry, 1973 - Wiley Online Library
It is shown by deuterium‐labelling experiments, that a substantial part of the [M – CH 2 OH] + ‐ions from 2‐methyl‐2‐phenyl‐propane‐1,3‐diol must have rearranged to carbonyl‐…
Number of citations: 10 onlinelibrary.wiley.com
D Zhang, Y Chen, Y Lai, X Yang - Cell Reports Physical Science, 2021 - cell.com
Chiral 1,3-propanediamine moieties are present in a range of bioactive small molecules, chiral catalysts, and ligands. The enantioselective desymmetrization of 2-substituted 1,3-…
Number of citations: 10 www.cell.com
NMM Nibbering - International Journal of Mass Spectrometry, 2000 - Elsevier
The role of various mass spectrometric methods, including electron ionization, collisional activation, metastable peak shapes, analysis of neutrals from ionic unimolecular dissociations, …
Number of citations: 29 www.sciencedirect.com
NMM Nibbering - Mass spectrometry reviews, 2006 - Wiley Online Library
Tremendous developments in mass spectrometry have taken place in the last 40 years. This holds for both the science and the instrumental revolutions in this field. In chemistry the …
FW McLafferty, HD Abruña - 2006 - ecommons.cornell.edu
Sponsored by the Oral History Project of the Department of Chemistry and Chemical Biology at Cornell University, led by Charles Wilcox and Kelly Strickland, this presents an extended …
Number of citations: 3 ecommons.cornell.edu
RG Cooks - Collision spectroscopy, 1978 - Springer
This chapter deals with reactions between polyatomic ions and collision targets which lead to fragmentation of the ion. Most but not all of the work involves gaseous targets. Impact …
Number of citations: 11 link.springer.com
RG Cooks - Collision Spectroscopy, 2012 - books.google.com
This chapter deals with reactions between polyatomic ions and collision targets which lead to fragmentation of the ion. Most but not all of the work involves gaseous targets. Impact …
Number of citations: 0 books.google.com
DH Clemens - 1957 - search.proquest.com
DAVID HENRY CLEMEJS Page 1 THE SYNTHESIS OF l>4-DIALK5CL-4-AR!fLPIPERIDINES by DAVID HENRY CLEMEJS _A Thesis Submitted in Partial Fulfillment of the …
Number of citations: 0 search.proquest.com
M KERKHOFF - OMS, Organic Mass Spectrometry, 1973 - Wiley
Number of citations: 0

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